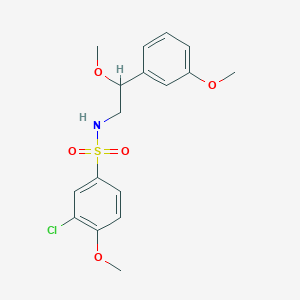

3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-4-methoxy-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide, also known as CMME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research studies. CMME is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Aplicaciones Científicas De Investigación

Antifungal Properties

- Synthesis & Antifungal Screening of Novel Azetidin-2-ones : A study focused on the synthesis of a new series of benzenesulfonamide derivatives, revealing potent antifungal activity against Aspergillus niger & Aspergillus flavus, indicating a significant structure-activity relationship (SAR) trends. This highlights the compound's potential use in developing antifungal agents (Gupta & Halve, 2015).

Photodynamic Therapy in Cancer Treatment

- New Zinc Phthalocyanine Derivative with High Singlet Oxygen Quantum Yield : Research introduced a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups. The derivative exhibited potent photophysical properties, making it a promising photosensitizer in photodynamic therapy for cancer treatment, especially considering its high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Herbicide Selectivity

- Metabolism of Chlorsulfuron by Plants : Chlorsulfuron, a derivative of benzenesulfonamide, was studied for its selective herbicide properties in small grains. The study showed that certain crop plants like wheat, oats, and barley could rapidly metabolize chlorsulfuron, transforming it into an inactive product, thus contributing to its selectivity as a herbicide (Sweetser, Schow, & Hutchison, 1982).

Antiviral and Antifungal Activities

- Synthesis, Anti-HIV, and Antifungal Activity of Benzensulfonamides : A study synthesized a series of benzenesulfonamide derivatives to evaluate their antiviral (specifically anti-HIV) and antifungal activities. This research underlines the potential of these compounds in antiviral and antifungal drug development (Zareef et al., 2007).

Idiopathic Pulmonary Fibrosis and Cough Treatment

- Evaluation of PI3K Inhibitors for Idiopathic Pulmonary Fibrosis and Cough : The paper discusses the potential use of PI3K inhibitors, specifically 2,4-difluoro-N-{2-(methoxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide and related compounds, for treating idiopathic pulmonary fibrosis and cough, supported by in vitro data and early clinical studies (Norman, 2014).

Chemical Synthesis and Biological Activity

- Cascade Synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole : This study describes the synthesis of a complex thiazole derivative from a benzenesulfonamide precursor, indicating the versatility of benzenesulfonamide derivatives in synthesizing a wide array of chemical structures for potential use in various biological applications (Rozentsveig et al., 2011).

Conformation and Assembly in Crystal Structures

- An Additional Methylene Group Driving Conformation and Assembly of Arylsulfonamide Hybrids : This paper investigates how a small structural change, such as the inclusion of a -CH2- group, can significantly impact the conformation and crystal structure of arylsulfonamide compounds. This knowledge is crucial for designing drugs with desired properties and for understanding drug-receptor interactions at a molecular level (de Castro et al., 2013).

Propiedades

IUPAC Name |

3-chloro-4-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO5S/c1-22-13-6-4-5-12(9-13)17(24-3)11-19-25(20,21)14-7-8-16(23-2)15(18)10-14/h4-10,17,19H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHCMSBVYPJOGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2636122.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2636126.png)

![N-[(4-Cyclopropylphenyl)methyl]prop-2-enamide](/img/structure/B2636142.png)

![N-(4-bromophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2636145.png)